1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane is not well understood. However, studies have suggested that the compound may exert its effects through the inhibition of certain enzymes and pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microbial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane in lab experiments is its high purity and stability. The compound has also shown good solubility in various solvents, making it easy to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane in scientific research. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use in cancer therapy. Additionally, the compound's fluorescent properties could be further studied for its potential use in imaging and detection applications.
In conclusion, 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane is a promising compound with potential applications in various scientific research fields. Its synthesis method has been optimized to achieve high yields and purity, and its anti-inflammatory, anti-cancer, and anti-microbial properties have been studied. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane can be achieved through a multi-step process. The first step involves the synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 6-chloroacetylazepane to produce the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane has shown potential applications in various scientific research fields. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane |
---|---|
Molekularformel |
C16H18BrN3O2S |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C16H18BrN3O2S/c17-13-7-5-12(6-8-13)15-18-19-16(22-15)23-11-14(21)20-9-3-1-2-4-10-20/h5-8H,1-4,9-11H2 |
InChI-Schlüssel |
FUSOAGSYJFVZIK-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.